(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide
Description
The compound “(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide” is a benzothiazole-derived Schiff base characterized by a benzo[d]thiazol-2(3H)-ylidene core substituted with a 2-ethoxyethyl group at the N3 position. The benzamide moiety is functionalized with 2,3-dimethoxy groups, which confer electron-donating properties and influence solubility. This structural motif is common in pharmacologically active molecules, particularly those targeting enzymes or receptors via hydrogen bonding and π-π interactions . While direct biological data for this compound are unavailable in the provided evidence, analogs with similar scaffolds demonstrate antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-4-26-13-12-22-15-9-5-6-11-17(15)27-20(22)21-19(23)14-8-7-10-16(24-2)18(14)25-3/h5-11H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZDMECMJLKUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide is a complex organic compound with potential biological activities. It belongs to the class of substituted benzamides and features a thiazole ring along with methoxy substituents, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : The initial step often includes the reaction of appropriate precursors to form the thiazole structure.
- Substitution Reactions : Subsequent reactions introduce the ethoxyethyl and methoxy groups, which are crucial for biological activity.
- Purification : Techniques such as column chromatography are employed to purify the final product.
The compound can be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular structure and purity .
Although the exact mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with various biological targets, potentially including:
- Enzyme Inhibition : Preliminary studies suggest that benzothiazole derivatives can inhibit certain enzymes like NQO2, which plays a role in oxidative stress pathways .
- Antioxidant Properties : The compound may exhibit antioxidant activity, contributing to its potential therapeutic effects in conditions related to oxidative damage.
Research Findings
Recent studies have highlighted the biological significance of benzothiazole derivatives. For example:
- Inhibition of NQO2 : Various benzothiazole compounds have shown substantial inhibitory effects on NQO2 with IC50 values ranging from nanomolar to micromolar concentrations. This suggests that modifications in the benzothiazole structure can significantly affect enzyme inhibition .
| Compound | IC50 (nM) |
|---|---|
| 3-Methoxybenzothiazole | 908 |
| 3,5-Dimethoxybenzothiazole | 108 |
| Benzothiazole with Hydroxyl Groups | 25 |
- Antimicrobial Activity : Some studies indicate that benzothiazole derivatives possess antibacterial and antifungal properties. The minimal inhibitory concentrations (MICs) for various strains have been documented, demonstrating efficacy against pathogens .
Case Studies
- Cancer Therapy Enhancement : A study demonstrated that benzothiazole derivatives could enhance the efficacy of existing cancer therapies by modulating oxidative stress responses .
- Neuroinflammation Reduction : Research has indicated that certain benzothiazoles may minimize oxidative damage in neuroinflammatory conditions, suggesting a potential role in neuroprotection .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Solubility :
- The 2-ethoxyethyl group in the target compound and improves water solubility compared to smaller alkyl groups (e.g., ethyl in ).
- Methoxy substituents (target compound, ) increase polarity, while nitro () or sulfonyl groups () enhance reactivity and stability .
Electronic Properties :
- Electron-donating methoxy groups (target compound) may facilitate interactions with electron-deficient biological targets, whereas electron-withdrawing nitro () or sulfonyl groups () could modulate redox activity .
Synthetic Accessibility :
- High-yield (90–92%) one-pot syntheses are reported for analogs with similar benzothiazole cores (e.g., ), suggesting scalable routes for the target compound.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of (E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide?
- Methodology :
- Stepwise synthesis : Begin with preparing the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with malononitrile intermediates under reflux in ethanol. Thionation using phosphorus pentasulfide can improve regioselectivity .
- Solvent optimization : Test polar aprotic solvents (e.g., DMF, DMSO) versus halogenated solvents (e.g., DCM) to stabilize intermediates during imine formation.
- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) to enhance reaction kinetics.
- Yield tracking : Use HPLC or LC-MS to quantify intermediates and adjust stoichiometry (e.g., 1.2:1 molar ratio of benzamide to thiazole precursor) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the ethoxyethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–3.7 ppm for OCH₂) and benzo[d]thiazole protons (δ ~7.2–8.5 ppm). Compare with published data for analogous thiazol-2(3H)-ylidene benzamides .
- IR spectroscopy : Validate carbonyl stretches (C=O at ~1680 cm⁻¹) and C=N imine bonds (~1600 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error to rule out isomeric impurities .
Q. How can researchers evaluate the compound’s bioactivity in vitro?
- Methodology :
- Enzyme inhibition assays : Test against α-glucosidase or tyrosine kinases using fluorometric/colorimetric substrates (e.g., p-nitrophenyl-α-D-glucopyranoside). IC₅₀ values can be calculated via dose-response curves .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Monitor apoptosis via Annexin V/PI staining .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding mode to biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., glucosidase or kinase pockets). Validate poses with RMSD <2 Å against co-crystallized ligands .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of key interactions (e.g., hydrogen bonds with catalytic residues) .
Q. How do structural modifications influence the compound’s activity in structure-activity relationship (SAR) studies?
- Methodology :
- Substituent variation : Synthesize analogs with altered ethoxyethyl chain lengths (e.g., propoxyethyl) or substituted benzamides (e.g., 2,4-dimethoxy vs. 3,4,5-trimethoxy).
- Bioisosteric replacement : Replace the thiazole ring with oxazole or triazole and compare inhibitory potency .
- Data analysis : Plot logP vs. IC₅₀ to identify hydrophobicity-activity trends. Use QSAR models to prioritize derivatives .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodology :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings (e.g., confirm imine linkage via HMBC cross-peaks between C=N and adjacent protons) .
- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane) to unambiguously assign stereochemistry .
- Comparative analysis : Cross-reference with literature data for structurally similar benzo[d]thiazole derivatives to identify anomalous peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
